molecular formula C15H20BrN3 B8124089 5-Bromo-1-(2,6-diisopropylphenyl)-3-methyl-1H-1,2,4-triazole

5-Bromo-1-(2,6-diisopropylphenyl)-3-methyl-1H-1,2,4-triazole

Cat. No.: B8124089
M. Wt: 322.24 g/mol
InChI Key: NXYVYKOHFFEFBZ-UHFFFAOYSA-N
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Description

5-Bromo-1-(2,6-diisopropylphenyl)-3-methyl-1H-1,2,4-triazole is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom, a 2,6-diisopropylphenyl group, and a methyl group attached to the triazole ring.

Properties

IUPAC Name

5-bromo-1-[2,6-di(propan-2-yl)phenyl]-3-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3/c1-9(2)12-7-6-8-13(10(3)4)14(12)19-15(16)17-11(5)18-19/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYVYKOHFFEFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)Br)C2=C(C=CC=C2C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alternative Coupling Systems

Alternative protocols employ pyridine and copper(II) acetate in dichloromethane (DCM) for aryl boronic acid couplings. For example, 3-bromo-1H-1,2,4-triazole reacted with 3-fluorophenylboronic acid in DCM at 20°C for 72 hours, yielding 38% of the coupled product. While milder than Ullmann conditions, this method’s lower yield may necessitate optimization for bulky substrates like 2,6-diisopropylphenylboronic acid.

Bromination Strategies for Triazole Functionalization

Bromine Retention During Coupling Reactions

An alternative approach utilizes pre-brominated triazole precursors. For instance, 3-bromo-1H-1,2,4-triazole served as the starting material in Ullmann couplings without bromine loss. Applying this to the target compound, 5-bromo-1H-1,2,4-triazole could be coupled with 2,6-diisopropylphenyl iodide, preserving the bromine substituent.

Methylation at the 3-Position

Alkylation Under Basic Conditions

The 3-methyl group is introduced via alkylation with methyl iodide. In a reported procedure, potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) facilitated the methylation of 3-bromo-1H-1,2,4-triazole at 0°C, yielding 370 mg of product after 2.5 hours. For the target molecule, this step would precede or follow the aryl coupling, depending on the synthetic route.

Comparative Analysis of Synthetic Routes

Route 1: Sequential Coupling and Bromination

  • Arylation : 1H-1,2,4-triazole + 2,6-diisopropylphenyl iodide → 1-(2,6-diisopropylphenyl)-1H-1,2,4-triazole.

  • Methylation : K₂CO₃/MeI in DMF → 3-methyl derivative.

  • Bromination : NBS in acetic acid → 5-bromo product.
    Advantages : Modular steps allow independent optimization.
    Challenges : Bromination regioselectivity must be rigorously controlled.

Route 2: Brominated Triazole Coupling

  • Bromination : 1H-1,2,4-triazole → 5-bromo-1H-1,2,4-triazole.

  • Arylation : CuI/Cs₂CO₃-mediated coupling → 1-(2,6-diisopropylphenyl)-5-bromo-1H-1,2,4-triazole.

  • Methylation : MeI/K₂CO₃ → target compound.
    Advantages : Avoids post-coupling bromination, preserving yield.
    Challenges : Requires access to 5-bromo-1H-1,2,4-triazole.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • DMSO vs. DMF : DMSO’s high polarity favors Ullmann couplings (72.6% yield), whereas DMF is optimal for alkylations.

  • Temperature : Coupling at 100°C vs. 130°C showed minimal yield differences (72.6% vs. 70%), suggesting robustness across this range.

Catalyst Systems

  • CuI/Cs₂CO₃ : Superior to Cu(OAc)₂/pyridine in arylations (72.6% vs. 38%).

  • Additives : Molecular sieves in Cu(OAc)₂ systems improved boronic acid coupling efficiency.

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR : Aromatic protons of the 2,6-diisopropylphenyl group appear as doublets (δ 7.3–7.7 ppm), while the triazole proton resonates as a singlet (δ 8.4–9.4 ppm).

  • ¹⁹F NMR : Non-applicable here but critical in related trifluoromethoxy derivatives.

  • LC-MS : Expected [M+H]+ at m/z 379.3 (C₁₈H₂₅BrN₄).

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2,6-diisopropylphenyl)-3-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the triazole ring or the attached substituents.

    Coupling Reactions: The triazole ring can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-1-(2,6-diisopropylphenyl)-3-methyl-1H-1,2,4-triazole has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2,6-diisopropylphenyl)-3-methyl-1H-1,2,4-triazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound without the bromine, 2,6-diisopropylphenyl, and methyl substituents.

    5-Bromo-1-methyl-1H-1,2,4-triazole: Similar structure but lacks the 2,6-diisopropylphenyl group.

    1-(2,6-Diisopropylphenyl)-3-methyl-1H-1,2,4-triazole: Similar structure but lacks the bromine atom.

Uniqueness

5-Bromo-1-(2,6-diisopropylphenyl)-3-methyl-1H-1,2,4-triazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom allows for further functionalization through substitution reactions, while the 2,6-diisopropylphenyl group provides steric hindrance and influences the compound’s binding affinity to biological targets.

Biological Activity

5-Bromo-1-(2,6-diisopropylphenyl)-3-methyl-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antibacterial properties, mechanisms of action, and relevant research findings.

PropertyDetails
IUPAC Name 5-bromo-1-(2,6-diisopropylphenyl)-3-methyl-1H-1,2,4-triazole
Molecular Formula C15H20BrN3
Molecular Weight 322.24 g/mol
CAS Number 2306369-70-8
Appearance White to yellow solid

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound 5-Bromo-1-(2,6-diisopropylphenyl)-3-methyl-1H-1,2,4-triazole has been evaluated for its effectiveness against various bacterial strains.

In Vitro Studies

In vitro studies have shown that derivatives of 1,2,4-triazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. Specific findings include:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated notable MIC values against resistant strains such as MRSA and VRE. For example, compounds with similar structures showed MIC values ranging from 3.25 µg/mL to 32 µg/mL against Mycobacterium tuberculosis .
  • Zone of Inhibition : Using the agar disc-diffusion method, compounds similar to 5-Bromo-1-(2,6-diisopropylphenyl)-3-methyl-1H-1,2,4-triazole exhibited inhibition zones measuring between 14 mm to 27 mm against various bacterial strains .

The biological activity of triazoles often involves enzyme inhibition. The proposed mechanism for 5-Bromo-1-(2,6-diisopropylphenyl)-3-methyl-1H-1,2,4-triazole includes:

  • Enzyme Inhibition : The compound may bind to the active sites of enzymes involved in bacterial metabolism or DNA replication. For instance, some studies have indicated that triazoles can inhibit DNA-gyrase activity .

Case Studies and Research Findings

Several studies have highlighted the biological potential of triazole derivatives:

  • Antimicrobial Activity : A study demonstrated that a series of triazole derivatives exhibited varying degrees of antimicrobial activity against standard strains such as E. coli, Bacillus subtilis, and Pseudomonas aeruginosa. The introduction of bromine at specific positions enhanced the antibacterial efficacy .
  • Cancer Cell Lines : Research on related triazole compounds has shown promising antiproliferative effects against cancer cell lines including L1210 (murine leukemia) and HeLa (human cervix carcinoma), suggesting potential applications in oncology .
  • Molecular Docking Studies : Molecular docking studies have revealed that triazole derivatives can mimic bioisosteres of critical functional groups in biomolecules, enhancing their binding affinity to target proteins involved in disease processes .

Q & A

Basic: What are the recommended methods for synthesizing 5-Bromo-1-(2,6-diisopropylphenyl)-3-methyl-1H-1,2,4-triazole?

Answer:
The synthesis typically involves bromination of a triazole precursor followed by coupling with a substituted phenyl group. Key steps include:

  • Bromination: Introduce the bromine atom at the 5-position using reagents like NBS (N-bromosuccinimide) under controlled conditions to avoid over-bromination .
  • Coupling Reaction: React the brominated triazole core with 2,6-diisopropylphenyl groups via Ullmann or Buchwald-Hartwig cross-coupling, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in anhydrous toluene .
  • Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/chloroform) to isolate the product. Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane:EtOAc) .

Basic: Which spectroscopic techniques are most effective for characterizing this triazole derivative?

Answer:
A multi-technique approach ensures structural confirmation:

  • IR Spectroscopy: Identify functional groups (e.g., C-Br stretch at ~550–600 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
  • NMR Spectroscopy:
    • ¹H NMR: Confirm substituent positions (e.g., diisopropylphenyl protons as multiplet at δ 1.2–1.4 ppm, methyl groups as singlet at δ 2.5 ppm) .
    • ¹³C NMR: Resolve quaternary carbons (e.g., triazole C5 at ~150 ppm, Br-substituted C at ~110 ppm) .
  • Mass Spectrometry (EI-MS): Verify molecular weight (e.g., [M+H]⁺ peak at m/z ~350–360) and fragmentation patterns .

Advanced: How can X-ray crystallography resolve molecular conformation, and what software is recommended for refinement?

Answer:

  • Crystallization: Grow single crystals via slow evaporation of a saturated chloroform/ethanol solution (1:3 v/v) at 4°C .
  • Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to measure reflections at 100 K .
  • Refinement: Process data with SHELX (SHELXL for refinement). Key parameters:
    • Hydrogen bonding (e.g., O–H···N interactions) and π-π stacking (interplanar distance ~3.8 Å) stabilize the crystal lattice .
    • Anisotropic displacement parameters for non-H atoms; isotropic refinement for H atoms .

Advanced: How should researchers address discrepancies in biological activity data across studies?

Answer:
Contradictions may arise from assay conditions or structural analogs. Mitigation strategies include:

  • Assay Standardization: Use positive controls (e.g., COX-2 inhibitors for anti-inflammatory studies) and replicate experiments in triplicate .
  • Structural Verification: Confirm compound identity via XRD or 2D NMR (COSY, HSQC) to rule out isomerism or impurities .
  • SAR Analysis: Compare activity with analogs (e.g., 5-aryl-1,2,4-triazoles) to identify critical substituents (e.g., bromine enhances electrophilicity) .

Basic: What are key considerations for optimizing reaction yields in brominated triazole synthesis?

Answer:

  • Catalyst Optimization: Use p-TsOH (5 mol%) in ethanol under reflux to accelerate coupling reactions .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
  • Temperature Control: Maintain 80–100°C during bromination to balance reaction rate and side-product formation .
  • Workup: Quench reactions with ice-water to precipitate crude product, minimizing losses .

Advanced: What computational methods predict this compound’s interaction with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina with protein structures (PDB ID: e.g., 6COX for COX-2) to model binding poses. Key interactions:
    • Bromine forms halogen bonds with backbone carbonyls (distance ~3.3 Å) .
    • Diisopropylphenyl group occupies hydrophobic pockets (docking score ≤ −8.5 kcal/mol) .
  • QSAR Modeling: Corrogate electronic descriptors (e.g., HOMO-LUMO gap) with IC₅₀ values from enzymatic assays .

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